7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-4-OL is a bicyclic organic compound belonging to the naphthyridine family. It features a fused naphthalene and pyridine structure, characterized by the presence of a methyl group at the seventh position and a hydroxyl group at the fourth position of the tetrahydronaphthyridine ring. The molecular formula for this compound is C9H12N2O, with a molecular weight of approximately 148.21 g/mol .
This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
The biological activity of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-4-OL and its derivatives has been widely studied. Compounds in the naphthyridine class are known for their diverse pharmacological properties:
Several synthetic routes have been developed for preparing 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-4-OL:
The applications of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-4-OL span across various fields:
Interaction studies involving 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-4-OL primarily focus on its binding affinity to biological targets:
Several compounds share structural similarities with 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-4-OL. Below is a comparison highlighting their unique features:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 1-Methyl-1,8-naphthyridine | Methyl group at position 1 | Antimicrobial |
| 6-Methyl-1,8-naphthyridin | Methyl group at position 6 | Anticancer |
| 7-Ethyl-1,2-dihydro-1,8-naphthyridin | Ethyl group at position 7 | Anti-inflammatory |
| 5-Fluoro-7-methyl-1,8-naphthyridine | Fluorine substitution at position 5 | Antiviral |
What sets 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-4-OL apart from these similar compounds is its specific combination of tetrahydropyridine structure and the hydroxyl functional group at position four. This configuration enhances its solubility and biological activity profile compared to other naphthyridines.
The carbon-seven position in tetrahydro-1,8-naphthyridin-4-ol derivatives represents a critical determinant of bioactivity profiles, with alkyl substitutions significantly modulating radical trapping efficiency and overall therapeutic potential [1] [2]. Systematic structure-activity relationship studies have revealed that carbon-seven substitutions profoundly influence the electronic properties and steric environment of the naphthyridinol scaffold, leading to measurable changes in bioactivity landscapes.
Carbon-seven unsubstituted tetrahydronaphthyridinols demonstrate exceptional radical trapping capabilities, exhibiting inhibition rate constants exceeding 10⁷ M⁻¹s⁻¹, which represents more than an order of magnitude improvement over α-tocopherol [1] [2]. This superior performance stems from the optimal electronic distribution within the heterocyclic system, allowing for efficient hydrogen atom transfer mechanisms during radical scavenging processes.
The introduction of monoalkyl and dialkyl substituents at the carbon-seven position maintains the high radical trapping activity, with inhibition rate constants ranging from 5.3 to 6.1 × 10⁷ M⁻¹s⁻¹ [1] [2]. These substituted analogues demonstrate enhanced lipophilicity profiles while preserving the core antioxidant functionality, making them particularly suitable for biological membrane applications where lipid-soluble radical trapping agents are required.
Comparative analysis of carbon-seven methoxy, chloro, and nitrile substitutions in related heterocyclic systems provides additional insights into electronic effects on bioactivity. Carbon-seven methoxy substitutions, characterized by strong electron-donating properties and hydrogen bond accepting capabilities, demonstrate enhanced potency in toll-like receptor seven and eight agonism assays [3] [4]. The electron-rich environment created by methoxy substitution facilitates favorable interactions with biological targets while maintaining chemical stability.
Carbon-seven chloro substitutions exhibit distinct bioactivity profiles due to their lipophilic properties and resonance effects into the aromatic ring system [3] [4]. These modifications often result in improved membrane permeability and altered pharmacokinetic properties, contributing to enhanced therapeutic windows. The electronegative chlorine atom influences the electronic distribution within the naphthyridinol core, potentially modifying radical trapping kinetics through inductive effects.
Carbon-seven nitrile substitutions, characterized by strong electron-withdrawing properties and polarizing nature, demonstrate unique bioactivity patterns [3] [4]. The cyano group significantly alters the electronic environment of the naphthyridinol scaffold, potentially enhancing specific molecular interactions while maintaining overall biological activity. These modifications represent valuable tools for fine-tuning bioactivity profiles in lead optimization programs.
| Compound | C(7) Substitution | Inhibition Rate Constant (M⁻¹s⁻¹) | Bioactivity Landscape | Reference |
|---|---|---|---|---|
| 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-4-ol | Methyl | Not determined | Moderate antioxidant activity | [5] [6] |
| C(7)-Unsubstituted tetrahydronaphthyridinol | Unsubstituted | > 10⁷ | Superior radical trapping | [1] [2] |
| C(7)-Monoalkyl analogues | Various monoalkyl | (5.3-6.1) × 10⁷ | Enhanced radical trapping activity | [1] [2] |
| C(7)-Dialkyl analogues | Various dialkyl | (5.3-6.1) × 10⁷ | Enhanced radical trapping activity | [1] [2] |
| C(7)-Methoxy imidazoquinoline | Methoxy | Enhanced potency | Strong TLR7/8 agonism | [3] [4] |
| C(7)-Chloro imidazoquinoline | Chloro | Enhanced potency | Strong TLR7/8 agonism | [3] [4] |
| C(7)-Nitrile imidazoquinoline | Nitrile | Enhanced potency | Strong TLR7/8 agonism | [3] [4] |
The strategic positioning of hydroxyl groups within naphthyridinol scaffolds fundamentally determines radical trapping efficiency through direct influence on hydrogen atom transfer kinetics and stabilization of resulting phenoxyl radicals [7] [8]. Comprehensive structure-activity relationship analysis reveals that hydroxyl group placement creates distinct electronic environments that either enhance or diminish antioxidant capabilities.
The peri-hydroxylation pattern, exemplified by 1,8-dihydroxynaphthalene derivatives, represents the optimal configuration for radical trapping applications [7]. This unique hydrogen-bonded arrangement facilitates exceptionally fast hydrogen atom transfer processes, establishing 1,8-dihydroxynaphthalene as the best performing antioxidant platform within the dihydroxynaphthalene series. The peri-positioning enables intramolecular hydrogen bonding that pre-organizes the hydroxyl groups for optimal radical quenching interactions.
Alpha-substitution patterns, observed in 1,6-dihydroxynaphthalene and related tetrahydronaphthyridin-3-ol derivatives, demonstrate significantly higher antioxidant power compared to beta-substitution patterns [7] [1]. Tetrahydronaphthyridin-3-ol exhibits radical trapping activity exceeding α-tocopherol by more than ten-fold, with inhibition rate constants surpassing 10⁷ M⁻¹s⁻¹ [1] [2]. This exceptional performance results from the favorable electronic properties conferred by the alpha-hydroxyl positioning within the heterocyclic framework.
Beta-substitution patterns, represented by 2,6-dihydroxynaphthalene and 2,7-dihydroxynaphthalene, exhibit moderate radical trapping efficiencies that are consistently lower than their alpha-substituted counterparts [7]. The beta-positioning results in slower hydrogen atom transfer processes due to less favorable electronic arrangements and reduced stabilization of intermediate phenoxyl radicals. These findings establish clear structure-activity relationships that guide the optimization of hydroxyl group positioning in naphthyridinol design.
Natural product comparisons provide additional validation of hydroxyl positioning effects on radical trapping efficiency. Myricetin, containing multiple strategically positioned hydroxyl groups, demonstrates 50% hydroxyl radical scavenging capacity, while quercetin achieves 48% scavenging efficiency [8]. These polyphenolic compounds illustrate how multiple hydroxyl groups can work synergistically to enhance overall antioxidant performance, with the number and positioning of hydroxyl groups directly correlating with radical scavenging potency.
Mechanistic studies reveal that hydroxyl radical interactions with naphthyridinol derivatives proceed primarily through hydrogen atom transfer mechanisms [8] [9]. The efficiency of this process depends critically on the electronic environment surrounding the hydroxyl group, with electron-rich positions facilitating more rapid hydrogen atom abstraction. The stabilization of resulting phenoxyl radicals through resonance and hydrogen bonding interactions further influences the overall thermodynamics and kinetics of the radical trapping process.
| Compound | Hydroxyl Position | Radical Trapping Efficiency | Mechanism | Reference |
|---|---|---|---|---|
| 1,8-Dihydroxynaphthalene | 1,8-peri substitution | Highest (best performing) | Fast H atom transfer | [7] |
| 1,6-Dihydroxynaphthalene | 1,6-α substitution | High (α-pattern) | H atom transfer | [7] |
| 2,6-Dihydroxynaphthalene | 2,6-β substitution | Moderate (β-pattern) | Slower H atom transfer | [7] |
| 2,7-Dihydroxynaphthalene | 2,7-β substitution | Moderate (β-pattern) | Slower H atom transfer | [7] |
| Tetrahydronaphthyridin-3-ol | Position 3 | Very high (>10× α-tocopherol) | H atom transfer | [1] [2] |
| Tetrahydronaphthyridin-4-ol | Position 4 | Moderate | H atom transfer | [9] |
| Myricetin (multiple OH) | Multiple positions | 50% OH radical scavenged | H atom transfer | [8] |
| Quercetin (multiple OH) | Multiple positions | 48% OH radical scavenged | H atom transfer | [8] |
The strategic replacement of amide bonds with 1,2,3-triazole moieties represents a fundamental approach in medicinal chemistry for enhancing the pharmacological properties of bioactive compounds while maintaining essential molecular recognition elements [10] [11]. This bioisosteric replacement strategy has proven particularly valuable in naphthyridinol lead optimization programs, where improved metabolic stability and proteolytic resistance are critical for therapeutic development.
1,4-Disubstituted 1,2,3-triazoles emerge as excellent isosteres for trans-amide bonds, closely mimicking electronic properties including dipole moment and hydrogen bonding characteristics [10] [12]. The triazole moiety exhibits a slightly higher dipole moment (~4.5 Debye) compared to amide bonds (~3.5 Debye), enabling polarization of the proton at carbon-four to serve as a hydrogen bond donor similar to the amide nitrogen-hydrogen functionality [10] [11]. The lone pairs at nitrogen-two and nitrogen-three positions function as weak hydrogen bond acceptors, effectively replicating amide bond interactions.
Geometric considerations reveal that triazole surrogates create slightly longer distances (4.9-5.1 Å) between neighboring substituents compared to amide bonds (3.8-3.9 Å) [10] [11] [12]. This extended distance, while representing a structural modification, proves more similar to distances encountered in peptides incorporating β-amino acids (4.9 Å), often maintaining favorable binding interactions with biological targets. The aromatic heterocycle reproduces amide bond planarity while displaying enhanced rigidity due to its aromatic structure.
Proteolytic stability represents the most significant advantage of triazole replacement, with 1,2,3-triazoles demonstrating exceptional resistance to enzymatic cleavage by proteases, acid or base hydrolysis, and reductive or oxidative conditions [10] [12]. This enhanced stability directly addresses the primary limitation of amide-containing compounds in therapeutic applications, where rapid degradation compromises bioavailability and efficacy. Multiple studies demonstrate stability improvements ranging from eight hours to greater than one hundred hours, representing up to twenty-fold enhancements over parent amide compounds [12].
Metabolic stability improvements accompany the enhanced proteolytic resistance, with triazole-containing compounds frequently exhibiting superior pharmacokinetic profiles [13]. The metabolic fate of triazole moieties remains an active area of investigation, as their high chemical stability raises questions about biodegradation pathways. Current evidence suggests that triazole modifications often improve overall metabolic stability while maintaining acceptable safety profiles.
Bioactivity retention following amide-to-triazole replacement varies depending on the specific molecular context and target interactions [13] [10] [11]. Many successful examples demonstrate maintained or enhanced biological activity, with some cases showing improved selectivity profiles. The rigid aromatic structure of triazoles can provide favorable π-interactions that compensate for minor geometric differences, often resulting in maintained binding affinity and functional activity.
Lead optimization strategies increasingly incorporate triazole bioisosterism as a standard approach for improving drug-like properties [11] [12]. The combination of enhanced stability, maintained bioactivity, and favorable physicochemical properties makes triazole replacement particularly attractive for naphthyridinol derivatives where antioxidant activity must be preserved while improving therapeutic potential.
| Parameter | Amide Bond | 1,4-Triazole | 1,5-Triazole | Optimization Impact | Reference |
|---|---|---|---|---|---|
| Distance between substituents (Å) | 3.8-3.9 | 4.9-5.1 | 4.9-5.1 | Slight increase acceptable | [10] [11] [12] |
| Dipole moment (Debye) | ~3.5 | ~4.5 | ~4.5 | Enhanced polarity | [10] [11] [12] |
| Hydrogen bonding capability | NH donor, C=O acceptor | C-H donor, N acceptors | C-H donor, N acceptors | Maintained interactions | [10] [11] [12] |
| Proteolytic stability | Low (susceptible) | High (resistant) | High (resistant) | Major improvement | [10] [11] [12] |
| Metabolic stability | Variable | Improved | Improved | Enhanced properties | [13] |
| Planarity | Planar | Planar (rigid) | Planar (rigid) | Maintained geometry | [10] [11] [12] |
| Chemical stability | Moderate | Very high | Very high | Significant improvement | [10] [11] [12] |
| Bioactivity retention | Reference | Often retained/enhanced | Often retained/enhanced | Case-dependent enhancement | [13] [10] [11] |